- Hydrogenation of C=N bonds on TiO2 surface: The effect of the Cu2O/TiO2 p-n heterojunction photocatalystSurfaces and Interfaces, 2023, 37,,
Cas no 698-69-1 (4-Chloro-N,N-dimethylaniline)

4-Chloro-N,N-dimethylaniline Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-N,N-dimethylaniline
- 4-chloro-N,N-dimethylBenzenamine
- Benzenamine,4-chloro-N,N-dimethyl-
- (4-chlorophenyl)dimethylamine
- 4-chloro-(dimethyl)aniline
- 4-chloro-N,N-dimethylaminobenzene
- 4-ClC6H4NMe2
- 4-Me2NC6H4Cl
- Benzenamine,4-chloro-N,N-dimethyl
- N-(4-chlorophenyl)-N,N-dimethylamine
- N,N-dimethyl(p-chloroaniline)
- p-Me2NC6H4Cl
- p-Chlorophenyldimethylamine
- p-N,N-Dimethylaminochlorobenzene
- Benzenamine, 4-chloro-N,N-dimethyl-
- AK136579
- PubChem5271
- p-chloro-n,n-dimethylaniline
- n,n-dimethyl-4-chloroaniline
- 4-Chloro-N,N-dimethylaniline #
- 4-chloranyl-N,N-dimethyl-aniline
- IONGEXNDPXANJD-UHFFFAOYSA-N
- 4-Chloro-N,N-dimethylaniline-2-D
- SBB087095
- 6145AJ
- NS00000649
- MFCD07780200
- SY027100
- MFCD31699969
- QDJ2NX35FV
- Q63408901
- 2241982-89-6
- SCHEMBL59751
- PS-3991
- SY246299
- DTXSID50220099
- 4-Chloro-N pound notN-dimethylaniline
- A836675
- 1-chloro-4-(dimethylamino)benzene
- 698-69-1
- Aniline, p-chloro-N,N-dimethyl-
- DCA_156.0575_17.7
- SB76552
- (4-Chloro-phenyl)-dimethyl-amine
- 4-(Dimethylamino)chlorobenzene
- CS-0151319
- AKOS006283425
- Chlorodimethylaminobenzene, p-
- AE-562/43286941
- aniline, 4-chloro-N,N-dimethyl-
- DB-340216
-
- MDL: MFCD07780200
- Inchi: 1S/C8H10ClN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3
- InChI Key: IONGEXNDPXANJD-UHFFFAOYSA-N
- SMILES: ClC1C([H])=C([H])C(=C([H])C=1[H])N(C([H])([H])[H])C([H])([H])[H]
Computed Properties
- Exact Mass: 155.05000
- Monoisotopic Mass: 155.0501770g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 95.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 3.2
- XLogP3: 3.1
Experimental Properties
- Density: 1.116±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 36-36.5 ºC
- Boiling Point: 233-236 ºC
- Flash Point: 86.2±19.8 ºC,
- Refractive Index: 1.5578 (estimate)
- Solubility: Very slightly soluble (0.44 g/l) (25 º C),
- PSA: 3.24000
- LogP: 2.40600
4-Chloro-N,N-dimethylaniline Security Information
4-Chloro-N,N-dimethylaniline Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Chloro-N,N-dimethylaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB451891-10 g |
4-Chloro-N,N-dimethylaniline, 95%; . |
698-69-1 | 95% | 10g |
€406.00 | 2022-08-31 | |
TRC | C382023-100mg |
4-Chloro-N,N-dimethylaniline |
698-69-1 | 100mg |
$ 65.00 | 2022-06-01 | ||
Alichem | A019148317-10g |
4-Chloro-N,N-dimethylaniline |
698-69-1 | 97% | 10g |
$363.75 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NI806-5g |
4-Chloro-N,N-dimethylaniline |
698-69-1 | 97% | 5g |
¥1630.0 | 2022-06-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853539-5g |
4-Chloro-N,N-dimethylaniline |
698-69-1 | ≥97% | 5g |
¥1,214.10 | 2022-01-10 | |
eNovation Chemicals LLC | D245627-1g |
4-Chloro-N,N-dimethylaniline |
698-69-1 | 97% | 1g |
$130 | 2024-05-23 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853539-25g |
4-Chloro-N,N-dimethylaniline |
698-69-1 | ≥97% | 25g |
¥3,743.10 | 2022-01-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NI806-1g |
4-Chloro-N,N-dimethylaniline |
698-69-1 | 97% | 1g |
¥359.0 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NI806-200mg |
4-Chloro-N,N-dimethylaniline |
698-69-1 | 97% | 200mg |
¥68.5 | 2023-09-01 | |
1PlusChem | 1P003LO8-5g |
4-Chloro-N,N-dimethylaniline |
698-69-1 | ≥98% | 5g |
$76.00 | 2025-02-20 |
4-Chloro-N,N-dimethylaniline Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
Production Method 2
- Selective N-Monomethylation of Amines and Nitroarenes using Methanol over an Encapsulated Iridium NanocatalystAsian Journal of Organic Chemistry, 2019, 8(4), 487-491,
Production Method 3
- Sequential coupling of the transesterification of cyclic carbonates with the selective N-methylation of anilines catalyzed by faujasitesGreen Chemistry, 2008, 10(10), 1068-1077,
4-Chloro-N,N-dimethylaniline Preparation Products
4-Chloro-N,N-dimethylaniline Related Literature
-
1. Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3Ying Cheng,Peng Jiao,David J. Williams,Otto-Meth Cohn J. Chem. Soc. Perkin Trans. 1 2001 44
-
2. The oxidative demethylation of tertiary amines by oxo(phosphine)ruthenium(IV) complexesRandolph A. Leising,Jeffrey S. Ohman,John H. Acquaye,Kenneth J. Takeuchi J. Chem. Soc. Chem. Commun. 1989 905
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3. Mechanistic studies of direct and sensitized photolysis of methyl (4-nitrophenyl)diazoacetate in the presence of an electron-donating amine: photochemical generation of the diazoalkane radical anionTadashi Mizushima,Go Monden,Shigeru Murata,Kunihiko Ishii,Hiro-o Hamaguchi J. Chem. Soc. Perkin Trans. 2 2002 1274
-
Pankaj Kumar Prajapati,Sandhya Saini,Suman L. Jain J. Mater. Chem. A 2020 8 5246
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Lina Zhang,Yan Zhang,Youquan Deng,Feng Shi RSC Adv. 2015 5 14514
Additional information on 4-Chloro-N,N-dimethylaniline
4-Chloro-N,N-dimethylaniline (CAS No. 698-69-1): An Overview of Its Properties, Applications, and Recent Research
4-Chloro-N,N-dimethylaniline (CAS No. 698-69-1) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound, also known as 4-chloro-N,N-dimethylbenzenamine, is characterized by its aromatic structure with a chlorine atom and two methyl groups attached to the nitrogen atom. Its unique chemical properties make it a valuable intermediate in various synthetic processes and an essential component in the development of advanced materials and pharmaceuticals.
The molecular formula of 4-Chloro-N,N-dimethylaniline is C8H10ClN, and its molecular weight is approximately 153.62 g/mol. The compound is a colorless to light yellow liquid at room temperature and has a distinct aromatic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These physical properties contribute to its utility in a wide range of applications.
In the realm of pharmaceutical research, 4-Chloro-N,N-dimethylaniline has been explored as a key intermediate in the synthesis of various drugs and drug candidates. Recent studies have highlighted its role in the development of novel antiviral agents, particularly those targeting viral proteases. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported the synthesis of a series of 4-chloro-N,N-dimethylaniline derivatives that exhibited potent inhibitory activity against SARS-CoV-2 main protease (Mpro). These findings underscore the potential of 4-Chloro-N,N-dimethylaniline as a building block for antiviral drug discovery.
Beyond pharmaceuticals, 4-Chloro-N,N-dimethylaniline finds applications in the synthesis of dyes and pigments. Its aromatic structure and functional groups make it an excellent starting material for the production of azo dyes, which are widely used in textiles, plastics, and coatings. A recent study published in the Dyes and Pigments journal demonstrated the synthesis of novel azo dyes using 4-Chloro-N,N-dimethylaniline, resulting in compounds with enhanced colorfastness and stability.
In materials science, 4-Chloro-N,N-dimethylaniline has been utilized as a precursor for the synthesis of advanced polymers and functional materials. Its reactivity with various monomers allows for the creation of polymers with tailored properties, such as improved thermal stability and mechanical strength. A notable example is the use of 4-Chloro-N,N-dimethylaniline-based monomers in the development of high-performance polyamides for aerospace and automotive applications.
The environmental impact of chemical compounds is an increasingly important consideration in their industrial use. Research into the environmental fate and toxicity of 4-Chloro-N,N-dimethylaniline has shown that it can be biodegraded under certain conditions, although its persistence in aquatic environments remains a concern. Efforts are ongoing to develop more sustainable synthetic routes that minimize environmental impact while maintaining industrial efficiency.
Safety is another critical aspect when handling 4-Chloro-N,N-dimethylaniline. While it is not classified as a hazardous substance under current regulations, proper handling procedures should be followed to ensure worker safety. This includes using appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators when working with this compound.
In conclusion, 4-Chloro-N,N-dimethylaniline (CAS No. 698-69-1) is a multifaceted compound with diverse applications across various industries. Its unique chemical properties make it an indispensable intermediate in pharmaceuticals, dyes, pigments, and advanced materials. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in modern chemistry.
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